4-Iodoisothiazole-5-carboxaldehyde thiosemicarbazone
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Overview
Description
4-Iodoisothiazole-5-carboxaldehyde thiosemicarbazone is a compound of significant interest in the field of medicinal chemistry. It is known for its potential biological activities, including antimicrobial, anticancer, and antiviral properties. The compound’s structure includes an isothiazole ring substituted with an iodine atom and a thiosemicarbazone moiety, which contributes to its unique chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodoisothiazole-5-carboxaldehyde thiosemicarbazone typically involves the reaction of 4-iodoisothiazole-5-carboxaldehyde with thiosemicarbazide. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods: This includes optimizing reaction conditions, solvent use, and purification techniques to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 4-Iodoisothiazole-5-carboxaldehyde thiosemicarbazone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Condensation Reactions: The thiosemicarbazone moiety can participate in condensation reactions with aldehydes and ketones.
Common Reagents and Conditions:
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Nucleophiles: For substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isothiazole derivatives .
Scientific Research Applications
4-Iodoisothiazole-5-carboxaldehyde thiosemicarbazone has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antimicrobial and antiviral properties.
Medicine: Investigated for its potential anticancer activities.
Mechanism of Action
The mechanism of action of 4-Iodoisothiazole-5-carboxaldehyde thiosemicarbazone involves its interaction with various molecular targets. The thiosemicarbazone moiety can chelate metal ions, which is crucial for its biological activity. This chelation can inhibit the function of metalloenzymes, leading to antimicrobial and anticancer effects .
Comparison with Similar Compounds
Indole-based Thiosemicarbazones: Known for their antimicrobial and anticancer activities.
Thiazole-based Thiosemicarbazones: Exhibiting significant pharmacological potential
Uniqueness: 4-Iodoisothiazole-5-carboxaldehyde thiosemicarbazone is unique due to the presence of the iodine atom, which enhances its reactivity and biological activity compared to other thiosemicarbazones .
Properties
CAS No. |
3683-67-8 |
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Molecular Formula |
C5H5IN4S2 |
Molecular Weight |
312.2 g/mol |
IUPAC Name |
[(E)-(4-iodo-1,2-thiazol-5-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C5H5IN4S2/c6-3-1-9-12-4(3)2-8-10-5(7)11/h1-2H,(H3,7,10,11)/b8-2+ |
InChI Key |
GPOWBSSOFMGMKT-KRXBUXKQSA-N |
Isomeric SMILES |
C1=NSC(=C1I)/C=N/NC(=S)N |
Canonical SMILES |
C1=NSC(=C1I)C=NNC(=S)N |
Origin of Product |
United States |
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